

Spectroscopic Analysis of Strontium Sulfate Crystals: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Strontium sulfate*

CAS No.: *7759-02-6*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the characterization of **strontium sulfate** (SrSO_4) crystals. **Strontium sulfate**, occurring naturally as the mineral celestine, is of significant interest in various scientific and industrial fields, including pharmaceuticals, due to its low solubility and specific physicochemical properties.[1][2] This document details the experimental protocols and data interpretation for Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, X-ray Diffraction (XRD), and X-ray Photoelectron Spectroscopy (XPS) as applied to **strontium sulfate**.

Crystallographic and Physical Properties of Strontium Sulfate

Strontium sulfate crystallizes in the orthorhombic system and is isostructural with barite (BaSO_4).[2][3] Its structure consists of strontium cations (Sr^{2+}) ionically bonded to sulfate anions (SO_4^{2-}).[3] Understanding the fundamental crystallographic and physical properties is crucial for interpreting spectroscopic data.

Property	Value	Reference
Crystal System	Orthorhombic	[1][2][3][4]
Space Group	Pnma	[2][3][4]
Unit Cell Parameters	$a = 8.359 - 8.36 \text{ \AA}$ $b = 5.35 - 5.352 \text{ \AA}$ $c = 6.85 - 6.866 \text{ \AA}$	[3][4]
Formula Units (Z)	4	[3][4]
Density	3.96 g/cm ³	[1][2]
Mohs Hardness	3 - 3.5	[4]
Melting Point	1606 °C	[1][2][4]
Solubility in Water	0.0135 g/100 mL (at 25 °C)	[1][2]

Vibrational Spectroscopy: FTIR and Raman Analysis

Vibrational spectroscopy techniques, such as FTIR and Raman, are powerful tools for probing the molecular vibrations of the sulfate (SO_4^{2-}) ion in the **strontium sulfate** crystal lattice.

These techniques provide a molecular fingerprint, allowing for identification and characterization of the material.

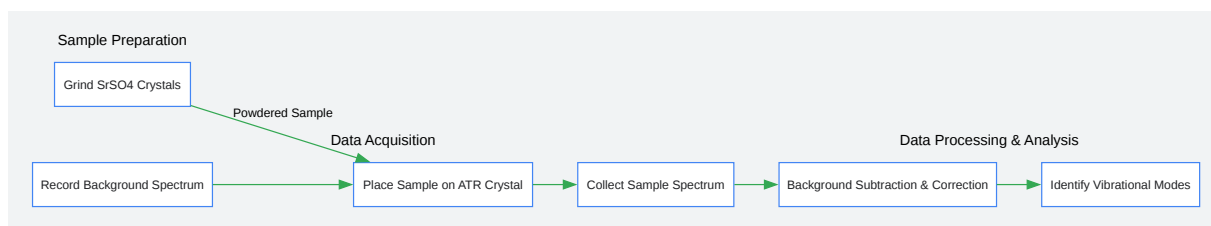
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. For **strontium sulfate**, the primary vibrational modes of the sulfate ion are of interest.

ATR-FTIR is a convenient technique for analyzing solid powder samples with minimal preparation.[5][6][7]

- Instrument Setup:
 - Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[8][9]
 - Detector: Deuterated L-alanine triglycine sulfate (DLATGS) is a common detector.

- Spectral Range: Typically 4000-400 cm^{-1} .^[1]
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Sample Preparation:
 - Ensure the **strontium sulfate** crystal sample is in a fine powder form. If necessary, gently grind the sample using an agate mortar and pestle.^[2]
 - No further sample preparation, such as creating a KBr pellet, is typically required for ATR analysis.^[10]
- Data Acquisition:
 - Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
 - Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.^[1]
 - Place a small amount of the powdered **strontium sulfate** sample onto the ATR crystal, ensuring complete coverage of the crystal surface.^[8]
 - Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.^{[2][8]}
 - Collect the sample spectrum.
- Data Processing:
 - The software automatically subtracts the background spectrum from the sample spectrum to yield the absorbance or transmittance spectrum of the sample.
 - If necessary, perform baseline correction and spectral smoothing.
 - For comparison with transmission spectra, an ATR correction may be applied.^[10]



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Caption: Workflow for ATR-FTIR analysis of **strontium sulfate** crystals.

The FTIR spectrum of **strontium sulfate** is characterized by the vibrational modes of the sulfate ion. The local symmetry of the sulfate ion in the crystal lattice can lead to the splitting of degenerate modes.

Wavenumber (cm ⁻¹)	Vibrational Mode	Description	Reference
~1100	v ₃	Asymmetric Stretch	[10]
~992-993	v ₁	Symmetric Stretch	[10][11]
~600	v ₄	Asymmetric Bend	[10]

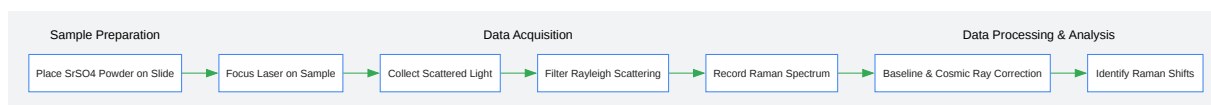
Note: Peak positions can vary slightly depending on factors such as particle size and crystallinity.[10]

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light (laser). It is particularly sensitive to symmetric vibrations and can be used to analyze aqueous solutions, as water is a weak Raman scatterer. [12][13]

- Instrument Setup:
 - Spectrometer: A Raman spectrometer, often equipped with a microscope for micro-Raman analysis.
 - Laser Source: A near-infrared (NIR) laser, such as a Nd:YAG laser at 1064 nm, is commonly used to minimize fluorescence. For other applications, visible lasers (e.g., 532 nm or 785 nm) can be used.[13][14]
 - Detector: A charge-coupled device (CCD) detector is typically used.[15]
 - Spectral Range: Dependent on the application, but typically covering the vibrational modes of the sulfate ion.
 - Laser Power: Adjusted to be low enough to avoid sample damage.[15]
- Sample Preparation:
 - Solid samples can be analyzed directly with minimal to no preparation.[16][17] The **strontium sulfate** powder can be placed on a microscope slide or in a sample holder.
 - For micro-Raman analysis, a small crystal or a focused area of the powder is selected.
- Data Acquisition:
 - The laser is focused onto the sample.
 - The scattered light is collected and directed to the spectrometer.
 - A notch or edge filter is used to remove the strong Rayleigh scattered light.[15]
 - The Raman spectrum is recorded by accumulating signal over a set integration time. Multiple acquisitions can be averaged to improve the signal-to-noise ratio.[13]
- Data Processing:
 - Cosmic ray removal algorithms are often applied.

- Baseline correction may be necessary to remove background fluorescence.
- The positions and intensities of the Raman peaks are determined.



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Caption: Workflow for Raman spectroscopy of **strontium sulfate** crystals.

The Raman spectrum of **strontium sulfate** provides complementary information to the FTIR spectrum.

Raman Shift (cm ⁻¹)	Vibrational Mode	Description	Reference
~1002	v ₁	Symmetric Stretch	[10]
~1100-1200	v ₃	Asymmetric Stretch	
~450-460	v ₂	Symmetric Bend	
~620-660	v ₄	Asymmetric Bend	

Note: The symmetric stretch (v₁) is typically the most intense peak in the Raman spectrum of sulfate.[10]

X-ray Diffraction (XRD)

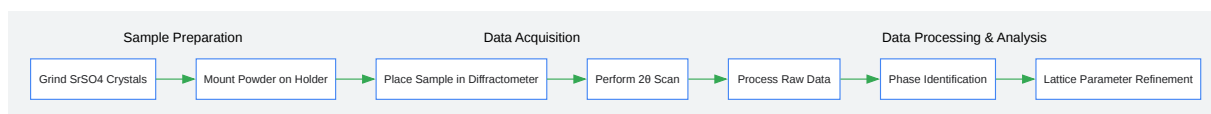
X-ray diffraction is a primary technique for determining the crystal structure, phase purity, and crystallite size of crystalline materials.[18] When a monochromatic X-ray beam interacts with a crystalline sample, it is diffracted in specific directions according to Bragg's Law, producing a unique diffraction pattern.

- Instrument Setup:

- Diffractometer: A powder X-ray diffractometer in a Bragg-Brentano geometry.[19]
- X-ray Source: Commonly a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$).[20]
- Voltage and Current: Typical settings are 40 kV and 40 mA.
- Scan Range (2θ): A wide range, for example, 10-80 degrees, is scanned to capture all significant diffraction peaks.
- Step Size and Scan Speed: These parameters are chosen to balance data quality and measurement time (e.g., 0.02 degrees step size and 1-2 seconds per step).
- Sample Preparation:
 - The **strontium sulfate** sample should be a fine, homogeneous powder to ensure random orientation of the crystallites. Grinding in a mortar and pestle may be necessary.
 - The powder is packed into a sample holder, and the surface is flattened to be level with the holder's surface.[18][21] A zero-background sample holder can be used for small sample amounts.[18]
- Data Acquisition:
 - The sample holder is placed in the diffractometer.
 - The X-ray generator is turned on, and the instrument is allowed to stabilize.
 - The data collection is initiated according to the predefined scan parameters.
- Data Processing and Analysis:
 - The raw data (intensity vs. 2θ) is processed, which may include background subtraction and smoothing.
 - The positions and intensities of the diffraction peaks are determined.
 - Phase identification is performed by comparing the experimental diffraction pattern to a database of known patterns, such as the International Centre for Diffraction Data (ICDD)

database.[22]

- Lattice parameters can be refined using software like HighScore Plus or through Rietveld refinement.[20]



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Caption: Workflow for powder XRD analysis of **strontium sulfate** crystals.

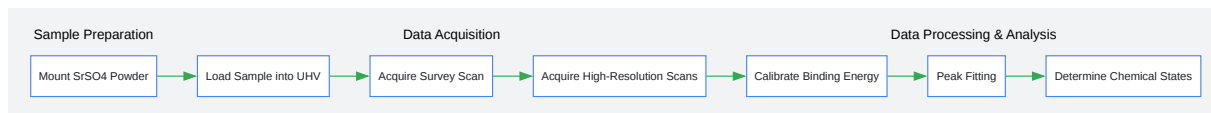
The powder XRD pattern of **strontium sulfate** is unique and can be used for its unambiguous identification. The crystallographic data obtained from XRD analysis is summarized in Section 1.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of the elements within the top 1-10 nm of a material's surface. [11] It works by irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons.

- Instrument Setup:
 - Spectrometer: An X-ray photoelectron spectrometer.
 - X-ray Source: A monochromatic Al K α (1486.6 eV) or Mg K α (1253.6 eV) X-ray source is typically used.[23]
 - Analyzer: A hemispherical analyzer is used to measure the kinetic energy of the photoelectrons.

- Vacuum: The analysis is performed under ultra-high vacuum (UHV) conditions to prevent contamination and scattering of electrons.
- Sample Preparation:
 - The **strontium sulfate** powder is mounted on a sample holder using double-sided adhesive tape or pressed into a pellet.
 - It is crucial to ensure the sample is free from surface contamination.
- Data Acquisition:
 - The sample is introduced into the UHV analysis chamber.
 - A survey scan is typically performed first to identify all the elements present on the surface.
 - High-resolution spectra are then acquired for the specific elements of interest (e.g., Sr 3d, S 2p, O 1s).
 - For insulating samples like **strontium sulfate**, a charge neutralizer (e.g., an electron flood gun) is used to prevent surface charging.
- Data Processing and Analysis:
 - The binding energy scale is calibrated by referencing a known peak, typically the adventitious carbon C 1s peak at 284.8 eV.[\[24\]](#)
 - The high-resolution spectra are fitted with appropriate peak shapes (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations of the different chemical states.[\[24\]](#)
 - Software such as CasaXPS is commonly used for data processing.[\[25\]](#)



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References

- [1. lpdlabservices.co.uk](http://lpdlabservices.co.uk) [lpdlabservices.co.uk]
- [2. drawellanalytical.com](http://drawellanalytical.com) [drawellanalytical.com]
- [3. eng.uc.edu](http://eng.uc.edu) [eng.uc.edu]
- [4. rockymountainlabs.com](http://rockymountainlabs.com) [rockymountainlabs.com]
- [5. covalentmetrology.com](http://covalentmetrology.com) [covalentmetrology.com]
- [6. mt.com](http://mt.com) [mt.com]
- [7. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles](http://specac.com) [specac.com]
- [8. s4science.at](http://s4science.at) [s4science.at]
- [9. Attenuated total reflectance \(ATR\) | Anton Paar Wiki](http://wiki.anton-paar.com) [wiki.anton-paar.com]
- [10. jascoinc.com](http://jascoinc.com) [jascoinc.com]
- [11. fiveable.me](http://fiveable.me) [fiveable.me]
- [12. chem.libretexts.org](http://chem.libretexts.org) [chem.libretexts.org]
- [13. Raman Spectroscopy - Electrochemical Techniques Gamry Instruments](http://gamry.com) [gamry.com]
- [14. kops.uni-konstanz.de](http://kops.uni-konstanz.de) [kops.uni-konstanz.de]
- [15. m.youtube.com](http://m.youtube.com) [m.youtube.com]
- [16. physicsopenlab.org](http://physicsopenlab.org) [physicsopenlab.org]

- [17. youtube.com \[youtube.com\]](https://www.youtube.com)
- [18. mcgill.ca \[mcgill.ca\]](https://www.mcgill.ca)
- [19. XRD Phase Identification | Malvern Panalytical \[malvernpanalytical.com\]](https://www.malvernpanalytical.com)
- [20. ncl.ac.uk \[ncl.ac.uk\]](https://www.ncl.ac.uk)
- [21. mse.washington.edu \[mse.washington.edu\]](https://mse.washington.edu)
- [22. MyScope \[myscope.training\]](https://myscope.training)
- [23. diva-portal.org \[diva-portal.org\]](https://diva-portal.org)
- [24. Enhancing deep-learning training for phase identification in powder X-ray diffractograms - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [25. casaxps.com \[casaxps.com\]](https://casaxps.com)
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